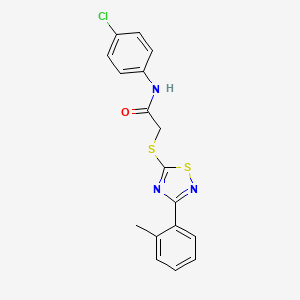

N-(4-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

The compound N-(4-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide belongs to the class of thioacetamide derivatives containing a 1,2,4-thiadiazole core. Its structure features a 4-chlorophenyl group attached to the acetamide moiety and an o-tolyl (2-methylphenyl) substituent on the thiadiazole ring. The synthesis of related compounds involves condensation reactions between thiadiazole-thiol intermediates and chloroacetamide derivatives under reflux conditions, often yielding high-purity products (85% yield in one example) .

This compound’s structural framework is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, as observed in analogs with similar heterocyclic systems . The presence of electron-withdrawing (4-chlorophenyl) and electron-donating (o-tolyl) groups may modulate its electronic properties, solubility, and target-binding affinity.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS2/c1-11-4-2-3-5-14(11)16-20-17(24-21-16)23-10-15(22)19-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSIIUPWBBKBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with ortho-tolyl isothiocyanate under acidic conditions to form the thiadiazole ring. This intermediate is then reacted with 4-chlorophenyl acetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Sodium hydroxide, potassium carbonate, in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Thiadiazole vs. Triazolo-Thiadiazole Hybrids

- Target Compound : The 1,2,4-thiadiazole core provides a planar, aromatic heterocycle with sulfur and nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions.

- The triazolo extension may increase steric hindrance, reducing flexibility compared to the target compound’s simpler thiadiazole core.

Thiadiazole vs. Triazole Derivatives

- Analog from : 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide replaces the thiadiazole with a triazole ring.

Substituent Effects on Bioactivity

Chlorophenyl vs. Fluorophenyl Groups

- Analog from : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide substitutes the 4-chlorophenyl group with a 4-fluorophenyl moiety. Fluorine’s electronegativity and small atomic radius may improve metabolic stability but reduce lipophilicity compared to chlorine, impacting membrane permeability .

o-Tolyl vs. Methyl/Pyrazole Substituents

- Analog from : Compounds like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides feature pyrazole substituents.

Key Observations:

Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound may stabilize charge-transfer interactions in enzyme binding, similar to dichloro-substituted analogs with low IC50 values (30 nM) .

Biological Activity

N-(4-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the thiadiazole moiety is particularly noteworthy, as it has been associated with various pharmacological effects, including anticancer and antimicrobial properties.

Chemical Structure and Synthesis

The compound features a thiadiazole ring linked to an acetamide group and a 4-chlorophenyl substituent. The synthesis typically involves several steps, starting with the preparation of the thiadiazole ring through cyclization reactions. For example, thiosemicarbazide can react with ortho-tolyl isothiocyanate under acidic conditions to form the thiadiazole ring, which is then reacted with 4-chlorophenyl acetic acid in the presence of dehydrating agents like phosphorus oxychloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiadiazole structure allows for binding to various enzymes and proteins, potentially leading to:

- Antimicrobial Effects : Disruption of bacterial cell wall synthesis.

- Anticancer Activity : Inhibition of cell proliferation pathways through enzyme inhibition.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities. Below are some key findings regarding the biological activity of this compound:

Anticancer Activity

Several studies have evaluated the anticancer potential of thiadiazole derivatives:

- A study reported that derivatives similar to this compound demonstrated significant cytotoxicity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15). For instance, one derivative exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

| Compound | Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Compound A | SK-MEL-2 | 4.27 |

| Compound B | HCT15 | 9.00 |

| Compound C | A549 | 7.50 |

Antimicrobial Activity

The thiadiazole derivatives have shown promising antimicrobial properties:

- The compound's mechanism may involve interference with microbial metabolic pathways or structural integrity.

Case Studies

- Cytotoxicity Evaluation : In vitro studies using the MTT assay have shown that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to target proteins involved in cancer progression and inflammation. This binding affinity correlates with observed biological activities.

Q & A

What are the key considerations for synthesizing N-(4-chlorophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

Basic Question | Synthesis Methodology

The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core followed by functionalization. Key steps include:

- Cyclization : Formation of the 1,2,4-thiadiazole ring using precursors like thioamides or amidines under controlled pH and temperature (e.g., reflux in ethanol or DMF) .

- Nucleophilic Substitution : Introduction of the o-tolyl group via coupling reactions, often requiring catalysts like triethylamine or sodium hydride .

- Thioacetamide Linkage : Reaction of the thiadiazole-thiol intermediate with 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) .

Critical Parameters : - Temperature (20–80°C) and solvent choice (e.g., DMF for solubility) .

- Purification via column chromatography or recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.